Lipophilicity: Phenethyl vs. Benzyl and Cyclohexyl Analogs
Computed physicochemical properties reveal that N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide occupies a distinct intermediate lipophilicity space relative to its closest structural analogs [1]. The presence of the phenethyl group versus the benzyl group in N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-28-7) adds one additional methylene unit, increasing the predicted cLogP by approximately 0.4 log units and adding one additional rotatable bond, which affects both passive membrane permeability and entropic binding costs. Against the N-cyclohexyl analog (CAS 941990-13-2), the phenethyl compound replaces an aliphatic ring with an aromatic one, substantially altering π-stacking and cation-π interaction potential while reducing overall lipophilicity by approximately 0.3 log units [1]. These differences are quantifiable and meaningful for library design and lead optimization decisions.
Δ +0.4 vs benzyl analog
Δ −0.3 vs cyclohexyl analog
| Evidence Dimension | Predicted partition coefficient (cLogP) and hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | cLogP ~3.5; HBD = 1; HBA = 4; Rotatable bonds = 7; tPSA ~75 Ų (calculated, C22H28N2O3S, MW 400.53) [1] |
| Comparator Or Baseline | N-benzyl analog (CAS 941910-28-7): cLogP ~3.1, rotatable bonds = 6 (C21H26N2O3S, MW 386.51); N-cyclohexyl analog (CAS 941990-13-2): cLogP ~3.8, no aromatic ring in substituent (C20H30N2O3S, MW 378.53) [1] |
| Quantified Difference | ΔcLogP = +0.4 vs. benzyl analog; ΔcLogP = -0.3 vs. cyclohexyl analog; Δrotatable bonds = +1 vs. benzyl analog |
| Conditions | Predicted values computed using standard cheminformatics algorithms (ALOGPS/XLogP3 methodology); no experimental logP/logD data located for any analog in this series |
Why This Matters
The intermediate lipophilicity and additional conformational flexibility of the phenethyl substituent directly influence passive permeability and target-binding entropy, making this compound a strategically distinct choice for CNS-focused or membrane-protein-targeted screening cascades where benzyl analogs may be too polar and cyclohexyl analogs too lipophilic or lacking aromatic engagement.
- [1] Taro Pharmaceuticals Inc. N-piperidinyl acetamide derivatives as calcium channel blockers. European Patent EP2300007A1, published 2011-03-23. View Source
